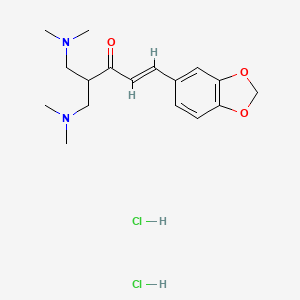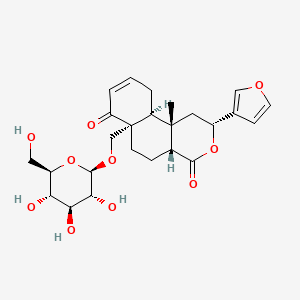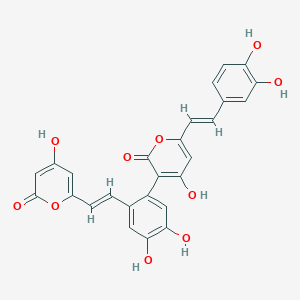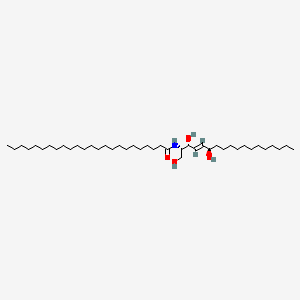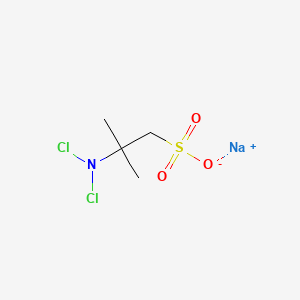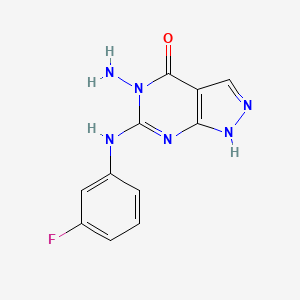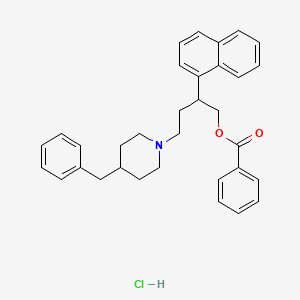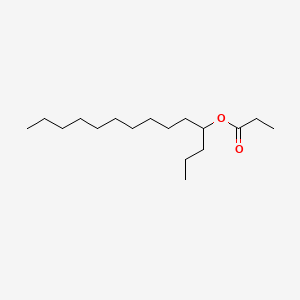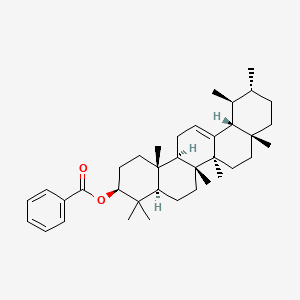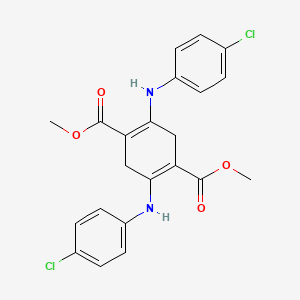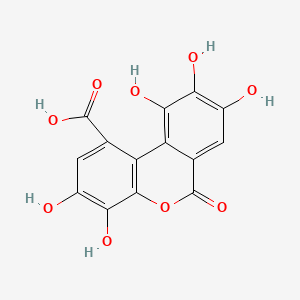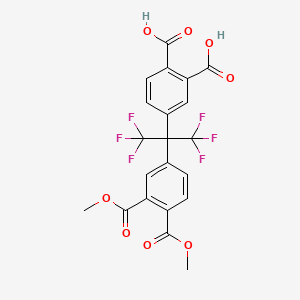
1,2-Benzenedicarboxylic acid, 4,4'-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar'-dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarboxylic acid, 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar’-dimethyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is part of the phthalate ester family, which is widely used in various industrial applications due to its plasticizing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar’-dimethyl ester typically involves the esterification of 1,2-benzenedicarboxylic acid with the corresponding alcohol under acidic conditions. The reaction is catalyzed by sulfuric acid, and the mixture is heated to facilitate the esterification process . The reaction conditions include maintaining a molar ratio of the acid to alcohol at approximately 1:1.35-1.4 and conducting the reaction at atmospheric pressure for 5-6 hours .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves the use of high-purity starting materials and stringent control of reaction parameters to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylic acid, 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar’-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidative conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester groups.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Benzenedicarboxylic acid, 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar’-dimethyl ester has several scientific research applications:
Chemistry: Used as a plasticizer in the production of polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.
Industry: Employed in the manufacture of flexible plastics, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic acid, 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar’-dimethyl ester involves its interaction with various molecular targets and pathways. It is known to interact with the Akt/NF-κB/p53 pathway, leading to the induction of apoptosis in certain cell types . This compound can also modulate the activity of enzymes involved in metabolic processes, thereby affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester
- 1,2-Benzenedicarboxylic acid, bis(4-methylpentyl) ester
- Bis(2-ethylhexyl) phthalate
Uniqueness
1,2-Benzenedicarboxylic acid, 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar’-dimethyl ester is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and resistance to degradation, making it suitable for specialized applications where durability is essential.
Properties
CAS No. |
59301-66-5 |
|---|---|
Molecular Formula |
C21H14F6O8 |
Molecular Weight |
508.3 g/mol |
IUPAC Name |
4-[2-[3,4-bis(methoxycarbonyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phthalic acid |
InChI |
InChI=1S/C21H14F6O8/c1-34-17(32)12-6-4-10(8-14(12)18(33)35-2)19(20(22,23)24,21(25,26)27)9-3-5-11(15(28)29)13(7-9)16(30)31/h3-8H,1-2H3,(H,28,29)(H,30,31) |
InChI Key |
PMIUYQMWPLAFAK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C(=O)O)C(=O)O)(C(F)(F)F)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


